Curlignan
Description
Properties
IUPAC Name |
methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWSIWZKAURMG-SUMWQHHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Curlignan can be extracted from natural sources such as pine and spruce trees. The extraction process typically involves distillation of essential oils from the wood, followed by purification steps to obtain the pure compound . Industrial production methods may involve synthetic routes, including the reaction of appropriate phenolic compounds under specific conditions to form the desired benzofuran structure.
Chemical Reactions Analysis
Curlignan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines
Scientific Research Applications
Chemical Properties and Sources
Curlignan is classified as a nor-lignan, a type of phenolic compound known for its bioactive properties. It has been isolated from several plant species, including those in the Curculigo genus. The structural characteristics of this compound contribute to its biological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects.
Antioxidant Activity
This compound exhibits significant antioxidant properties, making it a candidate for use in health supplements and functional foods. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Data Table: Antioxidant Activity of this compound
| Study Reference | Method Used | IC50 Value (µM) | |
|---|---|---|---|
| DPPH Scavenging | 15.2 | Effective antioxidant activity | |
| ABTS Assay | 12.5 | Strong radical scavenging ability |
Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of this compound on macrophages, treatment with this compound resulted in a significant reduction in IL-6 and TNF-alpha levels when compared to control groups. This positions this compound as a promising candidate for further investigation in inflammatory disease management.
Anticancer Potential
This compound's bioactivity extends to anticancer research. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
Data Table: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 2.57 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 5.00 | Cell cycle arrest |
Mechanism of Action
Curlignan exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms
Comparison with Similar Compounds
Isoerysenegalensein E (CAS: 478158-77-9)
- Molecular Formula : C₂₃H₃₀O₈ (MW: 422.47 g/mol) .
- Structural Features : Shares a lignan backbone but differs in hydroxylation and glycosylation patterns, likely contributing to altered solubility and bioavailability compared to this compound .
- Source : Isolated from Curculigo species, similar to this compound .
Erysenegalensein E (CAS: 154992-17-3)
Orcinol Glucoside
- Molecular Formula : C₁₃H₁₈O₇ (MW: 286.28 g/mol) .
- Structural Features: A phenolic glycoside lacking the dimeric structure of this compound but sharing a glucose moiety, which may influence its pharmacokinetics .
Functional Analogues
6-Epiharpagoside (CAS: 1151862-67-7)
Corchioside A
Data Tables
Table 1: Structural and Molecular Comparison of this compound and Analogues
Research Findings and Discussion
- Functional Overlap : Compounds like Corchioside A and 6-Epiharpagoside share therapeutic niches with this compound (e.g., anti-inflammatory effects), though mechanistic differences remain unexplored .
- Research Gaps: No direct comparative pharmacological data for this compound and its analogues were identified, underscoring the need for targeted studies on cytotoxicity, bioavailability, and molecular targets .
Biological Activity
Curlignan, a compound classified under nor-lignans, is derived from various plants, particularly those belonging to the genus Curculigo. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is primarily extracted from the rhizomes of Curculigo crassifolia and other species. Its chemical structure contributes to its diverse biological activities, which have been the subject of numerous studies. The compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
1. Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies indicate that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative damage and may play a role in preventing chronic diseases.
2. Anti-Inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This action suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
3. Anticancer Potential
This compound exhibits promising anticancer activity through various mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It can cause cell cycle arrest in cancer cells, preventing their proliferation.
- Inhibition of Metastasis : Studies indicate that this compound inhibits cancer cell migration and invasion, which are critical steps in metastasis.
4. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It shows effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : this compound also exhibits antifungal properties, making it a candidate for treating fungal infections.
The biological activities of this compound are mediated through several mechanisms:
- Modulation of Signaling Pathways : this compound influences key signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.
- Enzyme Inhibition : It inhibits enzymes like cyclooxygenase (COX) involved in inflammatory processes.
Research Findings and Case Studies
A comprehensive review of literature reveals various studies on this compound's biological activities:
Q & A
Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab for experimental metadata.
- Repositories : Deposit in discipline-specific databases (e.g., PubChem for chemical data) with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
